molecular formula C22H41NO3 B8050277 N-Dimethylaminoprostaglandin F2alpha

N-Dimethylaminoprostaglandin F2alpha

Cat. No.: B8050277
M. Wt: 367.6 g/mol
InChI Key: VNLQPSLXSAMMMJ-JWSCUNQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dimethylaminoprostaglandin F2alpha is a prostaglandin F2α (PGF2α) analog characterized by its role as a selective antagonist at the PGF2α (FP) receptor . This compound functions as a weak partial agonist with low efficacy but demonstrates potent antagonist effects by effectively blocking the phosphoinositide (PI) turnover signal-transduction pathway coupled to FP receptors . Its pharmacological action provides a critical tool for dissecting the specific roles of PGF2α in various physiological and pathophysiological processes. Research applications for this antagonist have historically included the study of pulmonary vascular responses, where it was shown to selectively antagonize PGF2α-mediated vasoconstriction . By selectively inhibiting the FP receptor, this compound allows researchers to investigate complex signaling pathways in areas such as myometrial contractility and vascular physiology, helping to differentiate the effects of PGF2α from those of other prostanoids . This makes it a valuable asset for exploring targeted therapeutic strategies, for instance, in conditions like preterm labor, where selective FP receptor blockade may offer advantages over non-specific prostaglandin inhibition . This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1R,3S,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19?,20+,21-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLQPSLXSAMMMJ-JWSCUNQRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H](C1C/C=C\CCCCN(C)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • FP Receptor Cross-Reactivity: Both PGF2α and N-Dimethylaminoprostaglandin F2α likely target FP receptors, but the latter’s amide group may reduce off-target effects on EP receptors .
  • Therapeutic Potential: N-Dimethylaminoprostaglandin F2α’s stability suggests utility in chronic conditions requiring sustained FP activation, such as urinary incontinence or ocular hypertension. In contrast, PGE2’s dual contractile/relaxant effects limit its use to acute settings (e.g., cervical ripening) .
  • Metabolic Pathways: Unlike PGF2α, which is rapidly metabolized, the dimethylamide group in N-Dimethylaminoprostaglandin F2α may prolong half-life, as seen in similar prostamides .

Q & A

Basic Research Questions

Q. What are the standard assays for quantifying N-Dimethylaminoprostaglandin F2alpha in biological samples, and what are their limitations?

  • Methodology : Competitive ELISA is widely used, with detection ranges of 9.88–800 pg/mL and a lower limit of 9.88 pg/mL for serum/plasma samples. Cross-reactivity must be validated using structurally similar prostaglandins (e.g., 8-iso-PGF2α) to avoid false positives .
  • Limitations : Immunoassays may lack specificity for distinguishing dimethylamide derivatives from native PGF2α metabolites. Liquid chromatography-mass spectrometry (LC-MS) is recommended for high-resolution differentiation .

Q. How does this compound interact with the prostaglandin F2alpha receptor (PTGFR)?

  • Experimental Design : Use FP receptor-transfected cell lines (e.g., HEK293) to measure antagonistic activity via calcium flux assays. The compound exhibits weak antagonism, reducing PGF2α-induced contractions by 50% at 3.2 µg/mL in gerbil colon models .
  • Key Parameters : Include controls for endogenous prostaglandins and validate receptor specificity using PTGFR knockout models .

Q. What animal or cellular models are most appropriate for studying its pharmacological effects?

  • Recommended Models :

  • In vitro : Primary hepatocytes for studying gluconeogenesis modulation via PTGFR/Camk2g/p38 pathways .
  • In vivo : Gerbil colon or uterine tissue for evaluating smooth muscle contractility .
    • Statistical Reporting : Follow NIH guidelines for preclinical studies, including sample size justification and transparency in data normalization methods .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to minimize variability in antagonistic efficacy studies?

  • Methodology :

  • Standardize agonist concentrations (e.g., 6 ng/mL PGF2α) and pre-incubation times for the dimethylamide derivative .
  • Use absolute quantification (e.g., stable isotope-labeled internal standards like PGF2α-d4) to control for matrix effects in tissue homogenates .
    • Data Analysis : Apply Bland-Altman plots to assess inter-assay variability and multivariate regression to account for confounding factors (e.g., receptor density differences) .

Q. What strategies resolve contradictions in reported antagonistic efficacy across different experimental models?

  • Case Example : In hepatic vs. smooth muscle models, antagonism may vary due to tissue-specific PTGFR isoform expression or downstream signaling (e.g., Foxo1 activation in hepatocytes) .
  • Recommendations :

  • Perform receptor-binding kinetics (e.g., surface plasmon resonance) to compare affinity across tissues.
  • Use RNA-seq to identify PTGFR splice variants and correlate with functional responses .

Q. Which advanced analytical techniques distinguish this compound from structurally similar metabolites?

  • Techniques :

MethodResolutionKey Metrics
LC-MS/MSHighMRM transitions for m/z 381.557 → 123.1 (quantifier ion)
Immunofluorescence (IF)ModerateValidate antibodies with knockout controls to exclude cross-reactivity (e.g., anti-PGF2α-AbBy Fluor® 350)
  • Validation : Include spike-recovery experiments in biological matrices to confirm accuracy .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of this compound in metabolic vs. reproductive pathways?

  • Hypothesis : Tissue-specific receptor coupling (e.g., PTGFR-Gαq in smooth muscle vs. Gαi in hepatocytes) may explain divergent outcomes.
  • Experimental Approach :

  • Use FRET-based biosensors to visualize real-time G-protein activation .
  • Compare transcriptomic profiles (scRNA-seq) of PTGFR-expressing cells across tissues .

Methodological Best Practices

  • Data Sharing : Annotate all datasets with NEMSIS-compliant metadata for reproducibility .
  • Antibody Validation : For IF, include isotype controls and pre-adsorption with excess antigen to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.